Dibenzyl ethynylphosphonate
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Overview
Description
Dibenzyl ethynylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethynyl group and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl ethynylphosphonate can be synthesized through various methods. One common approach involves the reaction of dibenzyl phosphite with an ethynyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphorus atom attacks the ethynyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in a benign solvent like polyethylene glycol (PEG-400). This method avoids the use of volatile and toxic organic solvents, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl ethynylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into phosphine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and molecular iodine (I2) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Scientific Research Applications
Dibenzyl ethynylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl ethynylphosphonate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Diethyl ethynylphosphonate
- Dimethyl ethynylphosphonate
- Diphenyl ethynylphosphonate
Comparison: Dibenzyl ethynylphosphonate is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other ethynylphosphonates. The benzyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the presence of benzyl groups can influence the compound’s biological activity, potentially leading to improved efficacy in medicinal applications .
Properties
IUPAC Name |
[ethynyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h1,3-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUGUDRKHIBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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